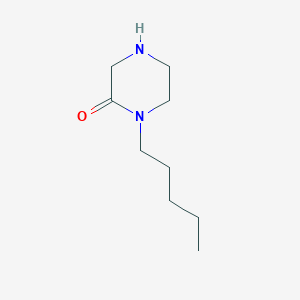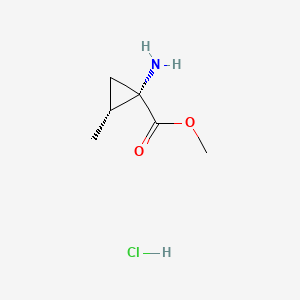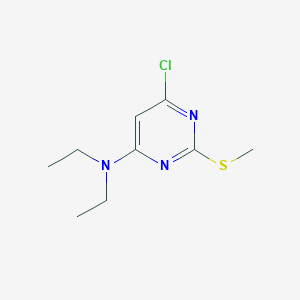
6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, diethyl groups at the N,N positions, and a methylthio group at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as ethyl acetoacetate and guanidine.
Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Alkylation: The N,N-diethyl groups are introduced through an alkylation reaction using diethylamine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Thiomethylation: The methylthio group is introduced at the 2nd position using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Disrupt Cellular Processes: The compound can interfere with DNA replication, protein synthesis, and other essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
Uniqueness
6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14ClN3S |
|---|---|
Poids moléculaire |
231.75 g/mol |
Nom IUPAC |
6-chloro-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3S/c1-4-13(5-2)8-6-7(10)11-9(12-8)14-3/h6H,4-5H2,1-3H3 |
Clé InChI |
OLTTVXXDXFNQRW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=NC(=N1)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
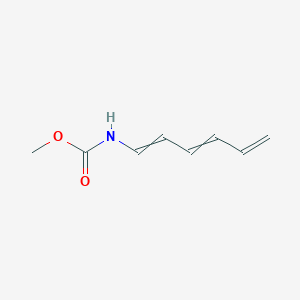
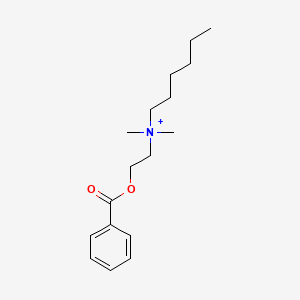
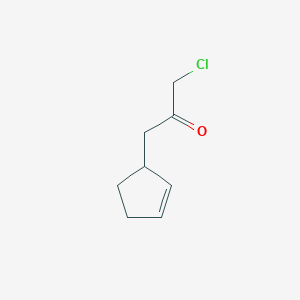
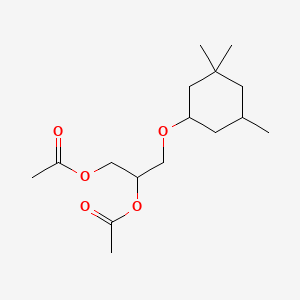
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
